molecular formula C16H15N3O4S2 B11488688 [2-[2-(2-Oxobenzothiazol-3-yl)acetylamino]thiazol-4-yl]acetic acid, ethyl ester

[2-[2-(2-Oxobenzothiazol-3-yl)acetylamino]thiazol-4-yl]acetic acid, ethyl ester

Cat. No.: B11488688
M. Wt: 377.4 g/mol
InChI Key: YTBPBIIZIQXLRE-UHFFFAOYSA-N
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Description

[2-[2-(2-Oxobenzothiazol-3-yl)acetylamino]thiazol-4-yl]acetic acid, ethyl ester is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of both benzothiazole and thiazole rings, which are known for their diverse biological activities. The ethyl ester functional group adds to its versatility, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[2-(2-Oxobenzothiazol-3-yl)acetylamino]thiazol-4-yl]acetic acid, ethyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Acetylation: The benzothiazole derivative is then acetylated using acetic anhydride to introduce the acetyl group.

    Thiazole Ring Formation: The acetylated benzothiazole is reacted with a thioamide under basic conditions to form the thiazole ring.

    Esterification: Finally, the thiazole derivative is esterified with ethanol in the presence of a strong acid catalyst to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole and thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, [2-[2-(2-Oxobenzothiazol-3-yl)acetylamino]thiazol-4-yl]acetic acid, ethyl ester is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

The compound’s potential therapeutic properties are being investigated in the field of medicine. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and pigments. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [2-[2-(2-Oxobenzothiazol-3-yl)acetylamino]thiazol-4-yl]acetic acid, ethyl ester involves its interaction with specific molecular targets. The benzothiazole and thiazole rings can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler ester with a similar ester functional group but lacking the benzothiazole and thiazole rings.

    Vanillin acetate: Another ester compound with aromatic rings but different functional groups and biological activities.

Uniqueness

The uniqueness of [2-[2-(2-Oxobenzothiazol-3-yl)acetylamino]thiazol-4-yl]acetic acid, ethyl ester lies in its dual ring structure, which imparts distinct chemical and biological properties. This dual ring system allows for diverse reactivity and potential interactions with a wide range of biological targets, setting it apart from simpler ester compounds.

Properties

Molecular Formula

C16H15N3O4S2

Molecular Weight

377.4 g/mol

IUPAC Name

ethyl 2-[2-[[2-(2-oxo-1,3-benzothiazol-3-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C16H15N3O4S2/c1-2-23-14(21)7-10-9-24-15(17-10)18-13(20)8-19-11-5-3-4-6-12(11)25-16(19)22/h3-6,9H,2,7-8H2,1H3,(H,17,18,20)

InChI Key

YTBPBIIZIQXLRE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C3=CC=CC=C3SC2=O

Origin of Product

United States

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